1,1-Dimethylsilacyclohexane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96808. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

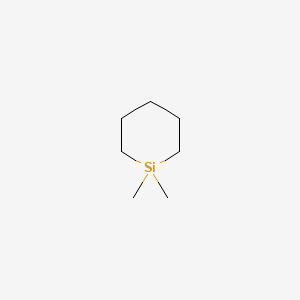

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-dimethylsilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Si/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVXTYYXTKCTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063276 | |

| Record name | Silacyclohexane, 1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4040-74-8 | |

| Record name | 1,1-Dimethylsilacyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4040-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethyl-1-silacyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004040748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentamethylenedimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silacyclohexane, 1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silacyclohexane, 1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylsilacyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIMETHYL-1-SILACYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU8GJP5ABV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dimethylsilacyclohexane

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of 1,1-dimethylsilacyclohexane. The methodologies detailed herein are grounded in established organosilicon chemistry principles, offering both robust protocols and the causal reasoning behind critical experimental steps.

Introduction: The Significance of Sila-Substitution

This compound is a saturated heterocyclic compound where a methylene group in the cyclohexane ring is replaced by a dimethylsilylene group. This "sila-substitution" is a powerful strategy in medicinal chemistry and materials science. Replacing a carbon atom with a silicon atom can subtly yet significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and bond geometries. As a structural analog of 1,1-dimethylcyclohexane, this silacycloalkane serves as a valuable building block and a model compound for studying the effects of silicon incorporation into cyclic aliphatic systems.

This document presents a field-proven, in-depth guide to its laboratory-scale synthesis via the Grignard pathway, followed by rigorous characterization using modern spectroscopic techniques.

Core Synthesis Methodology: Grignard-Mediated Cyclization

The most reliable and widely employed route for synthesizing this compound is the reaction of a 1,5-pentamethylene di-Grignard reagent with dichlorodimethylsilane. This approach is favored due to the high reactivity of the organometallic intermediate and the commercial availability of the starting materials.

Causality of Reagent and Pathway Selection

-

Dichlorodimethylsilane ((CH₃)₂SiCl₂): This is the key electrophile that provides the dimethylsilylene moiety. It is a bulk chemical produced industrially via the Müller-Rochow direct process, which involves reacting methyl chloride with silicon in the presence of a copper catalyst.[1][2][3] Its two chlorine atoms serve as excellent leaving groups for nucleophilic substitution by the Grignard reagent.

-

1,5-Dibromopentane: This substrate is ideal for forming the five-carbon chain required for the six-membered ring. The bromine atoms are sufficiently reactive to form a Grignard reagent, yet the resulting organometallic compound is stable enough for subsequent reactions under appropriate conditions.

-

Grignard Pathway: The Grignard reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[4] Its utility here stems from the generation of a potent, bifunctional carbon nucleophile (BrMg-(CH₂)₅-MgBr) that can readily attack the electrophilic silicon center in dichlorodimethylsilane in an intramolecular cyclization fashion.

Visualizing the Synthetic Workflow

The following diagram outlines the critical stages of the synthesis, from the formation of the di-Grignard reagent to the final isolation of the target compound.

Caption: Grignard synthesis workflow for this compound.

Detailed Experimental Protocol

Safety Precaution: This procedure involves highly flammable solvents and moisture-sensitive reagents. All steps must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves, is mandatory.[5]

Apparatus:

-

A three-necked, round-bottom flask, flame-dried or oven-dried prior to use.

-

A reflux condenser fitted with a drying tube (e.g., CaCl₂ or Drierite).

-

A pressure-equalizing dropping funnel.

-

A magnetic stirrer and stir bar.

-

An inert gas inlet (N₂ or Ar).

Part A: Formation of the Di-Grignard Reagent

-

Setup: Equip the dry three-necked flask with the stirrer, reflux condenser, and dropping funnel. Purge the entire system with inert gas.

-

Activation: Place magnesium turnings (2.2 eq.) in the flask. Add a single crystal of iodine to activate the magnesium surface.

-

Initiation: Add a small volume of a solution of 1,5-dibromopentane (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the dropping funnel. Add a few milliliters to the magnesium turnings. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

-

Formation: Once initiated, dilute the remaining 1,5-dibromopentane with additional anhydrous THF and add it dropwise from the funnel at a rate that maintains a gentle reflux.[5] After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the di-Grignard reagent.

Part B: Cyclization and Work-up

-

Cooling: Cool the flask containing the gray, cloudy Grignard reagent solution to 0 °C using an ice-water bath.

-

Addition of Silane: Prepare a solution of dichlorodimethylsilane (1.0 eq.) in anhydrous THF in the dropping funnel. Add this solution dropwise to the cold, stirred Grignard reagent. This is an exothermic reaction; maintain the temperature below 10 °C.[6] A white precipitate of magnesium salts (MgClBr) will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Quenching: Cool the reaction mixture again to 0 °C and slowly and carefully quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer contains the product. Extract the aqueous layer two more times with diethyl ether or a similar organic solvent. Combine all organic extracts.

-

Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining crude liquid is the target compound, which should be purified further.

Purification and Isolation

Fractional distillation is the method of choice for purifying the crude product. This technique separates the this compound from any high-boiling-point impurities and residual solvent.

-

Setup: Assemble a fractional distillation apparatus with a short Vigreux column.

-

Distillation: Heat the crude product under a nitrogen atmosphere.

-

Collection: Collect the fraction that distills at the literature boiling point of this compound (approximately 132-134 °C at atmospheric pressure).[7] Purity of the fractions can be monitored by Gas Chromatography (GC).

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule. The high symmetry of this compound leads to a relatively simple spectrum.

-

¹H NMR: The spectrum will show three distinct groups of signals corresponding to the protons on the ring, plus a singlet for the two equivalent methyl groups attached to the silicon.

-

δ ~0.0 ppm (Singlet, 6H): The two Si-CH₃ groups.

-

δ ~0.5-0.7 ppm (Multiplet, 4H): Protons at the C2 and C6 positions (α to silicon).

-

δ ~1.4-1.6 ppm (Multiplet, 6H): Protons at the C3, C5 (β to silicon) and C4 (γ to silicon) positions. The signals for the beta and gamma protons are often overlapped.[8][9]

-

-

¹³C NMR: The proton-decoupled spectrum will display four signals due to the molecule's symmetry.

-

Si-CH₃: One signal for the two equivalent methyl carbons.

-

C2/C6: One signal for the two equivalent carbons α to silicon.

-

C3/C5: One signal for the two equivalent carbons β to silicon.

-

C4: One signal for the single carbon γ to silicon.

-

-

²⁹Si NMR: A single resonance in the expected region for a tetraalkylsilane confirms the silicon environment.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides confirmation of the molecular weight and offers structural information through fragmentation patterns.

-

Molecular Ion (M⁺•): A peak at m/z = 128, corresponding to the molecular weight of C₇H₁₆Si.

-

Key Fragment Ion: A prominent peak at m/z = 113, corresponding to the loss of a methyl group ([M-15]⁺). This is a characteristic fragmentation for dimethylsilyl compounds.

Data Summary

| Property | Expected Value/Observation | Source |

| Molecular Formula | C₇H₁₆Si | |

| Molecular Weight | 128.29 g/mol | [7] |

| Boiling Point | ~132-134 °C (405.5 K) | [7] |

| Appearance | Colorless liquid | |

| ¹H NMR (Si-CH₃) | ~0.0 ppm (s, 6H) | [8][9] |

| MS (M⁺•) | m/z = 128 | |

| MS ([M-CH₃]⁺) | m/z = 113 |

Conclusion and Future Directions

The synthesis of this compound via the di-Grignard route is a robust and reproducible method for accessing this fundamental organosilicon compound. The detailed protocols for synthesis, purification, and characterization provided in this guide constitute a self-validating system, ensuring the production of high-purity material suitable for further research.

For professionals in drug development, compounds like this compound are more than just chemical curiosities. They are foundational scaffolds for creating silicon-based analogs of existing carbon-centric drugs. The insights gained from studying these simpler systems can inform the rational design of more complex sila-drugs with potentially improved pharmacokinetic and pharmacodynamic profiles. Future work may focus on the functionalization of the silacyclohexane ring to generate novel bioactive molecules.

References

-

Gelest, Inc. GRIGNARD REAGENTS AND SILANES. Available at: [Link]

-

Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Available at: [Link]

- Abraham, R. J., et al. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of the Chemical Society, Perkin Transactions 2, (10), 2045-2051.

-

ACS Publications. (2018, August 28). Two-Step Process for the Synthesis of Dimethyldichlorosilane Using Copper Aluminate Catalysts. Industrial & Engineering Chemistry Research. Available at: [Link]

-

ResearchGate. (2018). Two-Step Process for the Synthesis of Dimethyldichlorosilane Using Copper Aluminate Catalysts | Request PDF. Available at: [Link]

-

Cheméo. Chemical Properties of Silacyclohexane, 1,1-dimethyl- (CAS 4040-74-8). Available at: [Link]

-

The Hive Methods Discourse. (2003, May 28). 1,5-dibromopentane. Available at: [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. gelest.com [gelest.com]

- 7. Silacyclohexane, 1,1-dimethyl- (CAS 4040-74-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dimethylsilacyclohexane

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1-dimethylsilacyclohexane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into the handling, characterization, and potential applications of this organosilicon compound. The unique characteristics of silicon-containing heterocycles, such as their increased lipophilicity and metabolic stability compared to their carbon analogues, make them intriguing candidates for medicinal chemistry and materials science.[1]

Molecular Structure and Core Physical Properties

This compound is a saturated heterocyclic compound where a silicon atom, bearing two methyl groups, replaces a methylene unit in the cyclohexane ring. This substitution significantly influences the molecule's physical and chemical behavior.

Molecular Diagram:

Caption: Molecular structure of this compound.

The fundamental physical properties of this compound are summarized in the table below. For comparative purposes, data for the analogous carbon-centered molecule, 1,1-dimethylcyclohexane, is also included.

| Property | This compound | 1,1-Dimethylcyclohexane | Source |

| CAS Number | 4040-74-8 | 590-66-9 | [2][3] |

| Molecular Formula | C7H16Si | C8H16 | [2][3] |

| Molecular Weight | 128.29 g/mol | 112.21 g/mol | [2][3] |

| Boiling Point | 405.50 ± 0.50 K (132.35 °C) | 118-120 °C | [2][4] |

| Density | Not explicitly found | 0.777 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | Not explicitly found | 1.428 | [4] |

| Water Solubility | log10(S) = -0.12 mol/L (calculated) | Insoluble | [2] |

| Octanol/Water Partition Coefficient | logP = 2.879 (calculated) | 3.9 (calculated) | [2][3] |

The introduction of a silicon atom in the carbocyclic ring influences the boiling point and polarity. The slightly higher boiling point of this compound compared to its carbon counterpart, despite the latter having a higher molecular weight, can be attributed to the different intermolecular forces at play with the larger, more polarizable silicon atom. The calculated octanol/water partition coefficient suggests a high degree of lipophilicity, a characteristic often sought in drug development to enhance membrane permeability.[1]

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected and reported spectral characteristics.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a key technique for determining the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M+) : The molecular ion peak is expected at m/z = 128, corresponding to the molecular weight of the compound.[2]

-

Key Fragmentation Patterns : A characteristic fragmentation pathway for organosilicon compounds is the loss of a methyl group. Therefore, a prominent peak is expected at m/z = 113 ([M-15]+). Further fragmentation may occur within the silacyclohexane ring. Available GC-MS data shows significant peaks at m/z 116, 113, 88, 85, and 131, though the specific fragments for some of these values require further interpretation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the methyl protons and the methylene protons of the cyclohexane ring. The two methyl groups attached to the silicon are chemically equivalent and should appear as a sharp singlet. The protons on the cyclohexane ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

-

¹³C NMR : The carbon NMR spectrum will show separate signals for the methyl carbons and the carbons of the silacyclohexane ring. The chemical shifts will be influenced by the presence of the adjacent silicon atom.

-

²⁹Si NMR : This technique is particularly useful for characterizing organosilicon compounds.[6][7] A single resonance is expected for the silicon atom in this compound, with a chemical shift that is characteristic of a tetra-alkyl substituted silane within a cyclic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum will be dominated by C-H and Si-C stretching and bending vibrations. Key expected absorptions include:

-

C-H stretching from the methyl and methylene groups, typically in the 2850-2960 cm⁻¹ region.

-

Si-C stretching vibrations, which are characteristic of organosilicon compounds and typically appear in the 600-800 cm⁻¹ region.

-

CH₂ bending vibrations around 1450 cm⁻¹.

Chemical Reactivity and Stability

This compound is a relatively stable compound under normal conditions. However, the presence of the silicon atom introduces unique reactivity compared to its all-carbon analogue.

-

Oxidative Cleavage : The C-Si bond can be susceptible to cleavage under certain oxidative conditions, a reaction that can be utilized for synthetic transformations.[8]

-

Ring-Opening Reactions : Under specific catalytic conditions, the silacyclohexane ring can undergo ring-opening polymerization to form polysilacarbosilanes, which have applications in materials science.

-

Stability : The compound is generally stable but should be stored away from strong oxidizing agents, strong acids, and strong bases.[9] It is a flammable liquid and vapors may form explosive mixtures with air.[9]

Synthesis and Preparation

While specific, detailed industrial synthesis routes for this compound are not widely published, a common laboratory-scale approach for synthesizing silacycloalkanes involves the reaction of a dichlorodialkylsilane with a suitable di-Grignard reagent or a di-lithioalkane.

Illustrative Synthetic Pathway:

Caption: A general synthetic route to this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the purity and confirm the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the resulting chromatogram for purity and the mass spectrum of the corresponding peak for the molecular ion and fragmentation pattern.

NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

²⁹Si NMR Acquisition:

-

Acquire a proton-decoupled silicon spectrum. This may require a longer acquisition time due to the low natural abundance of ²⁹Si and its negative gyromagnetic ratio.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[9][11] Use only non-sparking tools and take precautionary measures against static discharge.[9][10] Ensure adequate ventilation.[11]

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[9][11]

-

First Aid: In case of skin contact, rinse with water.[10] If inhaled, move to fresh air.[11] If swallowed, do NOT induce vomiting and seek immediate medical attention.[12]

Applications in Research and Drug Development

Silacyclohexanes are considered silicon isosteres of cyclohexanes.[1] The substitution of a carbon atom with a silicon atom can modulate a molecule's physicochemical properties, such as:

-

Lipophilicity: Generally, silicon-containing compounds exhibit higher lipophilicity than their carbon analogs, which can influence drug absorption and distribution.[1]

-

Metabolic Stability: The Si-C bond is generally more stable to metabolic degradation by cytochrome P450 enzymes compared to a C-C bond in a similar chemical environment. This can lead to an improved pharmacokinetic profile.[1]

-

Bond Angles and Lengths: The longer C-Si and Si-Si bonds compared to C-C bonds can alter the overall conformation of a molecule, potentially leading to improved binding affinity for a biological target.[1]

These properties make this compound and its derivatives valuable scaffolds for medicinal chemists to explore in the design of new therapeutic agents.

Conclusion

This compound is an organosilicon compound with a unique set of physical and chemical properties that distinguish it from its carbocyclic counterpart. Its characterization relies on standard analytical techniques, and its synthesis can be achieved through established organometallic routes. The growing interest in silicon-containing molecules in drug discovery underscores the importance of a thorough understanding of such fundamental building blocks. This guide provides a foundational understanding for researchers and scientists working with this and related silacyclic compounds.

References

-

Cheméo. (n.d.). Chemical Properties of Silacyclohexane, 1,1-dimethyl- (CAS 4040-74-8). Retrieved from [Link].

-

PubChem. (n.d.). This compound(methyl-D3). Retrieved from [Link].

-

Gelest, Inc. (2015). 1,1-DIMETHYL-1-SILA-2-OXACYCLOHEXANE, 96% Safety Data Sheet. Retrieved from [Link].

-

American Chemical Society. (2025). Silacycles: Synthesis and applications in medicinal chemistry. ACS Fall 2025. Retrieved from [Link].

-

Global Safety Management, Inc. (2015). Safety Data Sheet: Cyclohexane. Retrieved from [Link].

- Google Books. (n.d.). Organosilicon Compounds: Theory and Experiment (Synthesis).

-

ACS Publications. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry. Retrieved from [Link].

-

ResearchGate. (n.d.). Organosilicon Compounds: Theory and Experiment (Synthesis), Volume 1. Retrieved from [Link].

-

ResearchGate. (2024). Recent progress of organosilicon compound: synthesis and applications. Retrieved from [Link].

-

UNT Digital Library. (1996). Synthesis of organosilicon compounds. Retrieved from [Link].

-

PubChem. (n.d.). 1,1-Dimethyl-4-propylcyclohexane. Retrieved from [Link].

-

PubChem. (n.d.). 1,1-Dimethylcyclohexane. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,1-dimethyl- (CAS 590-66-9). Retrieved from [Link].

-

NIST. (n.d.). Cyclohexane, 1,1-dimethyl-. NIST WebBook. Retrieved from [Link].

-

LookChem. (n.d.). CYCLOPENTAMETHYLENEDIMETHYLSILANE. Retrieved from [Link].

-

ResearchGate. (n.d.). Yield, melting point, IR, MNR 1 H, 13 C and mass-spectra data. Retrieved from [Link].

-

Semantic Scholar. (n.d.). Pharmaceutical applications of cyclodextrins and their derivatives. Retrieved from [Link].

-

MDPI. (n.d.). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Retrieved from [Link].

-

PubMed. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Retrieved from [Link].

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link].

-

UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link].

- Google Patents. (n.d.). US4652344A - Preparation of 1,1-dimethoxycyclohexane.

-

MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link].

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link].

-

YouTube. (2023). 1-methylcyclohexane carboxylic acid synthesis. Retrieved from [Link]...

-

Organic Chemistry Portal. (n.d.). Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Retrieved from [Link].

Sources

- 1. Silacycles: Synthesis and applications in medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 2. Silacyclohexane, 1,1-dimethyl- (CAS 4040-74-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1,1-Dimethylcyclohexane | C8H16 | CID 11549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1-DIMETHYLCYCLOHEXANE | 590-66-9 [chemicalbook.com]

- 5. This compound(methyl-D3) | C7H16Si | CID 101634980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organosilicon Compounds: Theory and Experiment (Synthesis) - Google ブックス [books.google.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. gelest.com [gelest.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,1-dimethylsilacyclohexane

For Researchers, Scientists, and Drug Development Professionals

Foreword

The incorporation of silicon into cyclic aliphatic scaffolds represents a cornerstone of modern medicinal and materials chemistry. The nuanced alterations in steric and electronic properties imparted by the silicon atom, relative to its carbon analogue, offer a sophisticated tool for modulating molecular conformation, lipophilicity, and metabolic stability. This guide provides a detailed exploration of the molecular structure and bonding of 1,1-dimethylsilacyclohexane, a foundational member of the silacyclohexane family. As a Senior Application Scientist, the ensuing discussion is framed not merely as a recitation of data, but as an interpretive analysis grounded in the principles of conformational theory and molecular orbital interactions. This document is intended to serve as a comprehensive resource for researchers leveraging silicon-containing motifs in drug design and materials science, providing both foundational knowledge and field-proven insights into the unique stereoelectronic landscape of this important molecule.

Molecular Geometry: A Tale of Two Atoms

The introduction of a silicon atom into a cyclohexane ring fundamentally alters its geometry. While 1,1-dimethylcyclohexane adopts a classic chair conformation, this compound exhibits a modified chair structure. This distortion is a direct consequence of the differences in covalent radii and bond angles between carbon and silicon.

The Chair Conformation: Flattened at Silicon

Theoretical studies, primarily based on force field calculations, indicate that the silacyclohexane ring is more flattened in the region of the silicon atom and more puckered at the opposing C4 carbon compared to cyclohexane. This can be attributed to the longer C-Si bond lengths (typically around 1.87 Å) compared to C-C bonds (around 1.54 Å) and the smaller endocyclic C-Si-C bond angle.

A critical consequence of this altered geometry is the energetic landscape of substituent positions. In cyclohexane derivatives, bulky groups strongly prefer the equatorial position to avoid steric clashes. However, in silacyclohexanes, the energetic preference for equatorial versus axial substitution at the silicon atom is significantly reduced, and in some cases, the axial position is even favored. This is a crucial consideration for the design of silicon-containing molecules where precise spatial arrangement of substituents is paramount.

The structure of this compound, with two methyl groups on the silicon atom, presents a unique case. One methyl group occupies an axial position while the other is equatorial. Due to the flattened nature of the ring at the silicon atom, the steric hindrance typically associated with axial substituents is lessened.

Diagram 1: Conformational Inversion of this compound

A schematic representation of the chair conformations of this compound and the process of ring inversion.

Quantitative Structural Parameters

| Parameter | Expected Value | Basis for Estimation |

| Si-C (ring) bond length | ~1.87 - 1.89 Å | GED data for other silacyclohexanes |

| Si-C (methyl) bond length | ~1.86 - 1.88 Å | GED data for other methylsilanes |

| C-C bond length | ~1.54 - 1.55 Å | Consistent with saturated alkanes |

| C-Si-C (ring) angle | ~104 - 106° | Smaller than tetrahedral due to ring strain |

| Si-C-C (ring) angle | ~111 - 113° | Larger than tetrahedral to accommodate the Si atom |

| C-C-C (ring) angle | ~111 - 112° | Typical for cyclohexane-like rings |

| C-Si-C (methyl) angle | ~109 - 111° | Close to tetrahedral |

These parameters highlight the significant deviations from an ideal cyclohexane geometry, which are critical for accurate molecular modeling and understanding intermolecular interactions in a biological or materials context.

Bonding in this compound: Beyond the Covalent Bond

The nature of the chemical bonds in this compound is key to its unique properties. The substitution of a carbon atom with silicon introduces differences in electronegativity, bond polarity, and the potential for hyperconjugation.

The C-Si Bond: Polarity and Hyperconjugation

The C-Si bond is longer and weaker than a C-C bond. Silicon is less electronegative than carbon (1.90 vs 2.55 on the Pauling scale), leading to a polarized C-Si bond with a partial positive charge on the silicon atom and a partial negative charge on the carbon atom. This polarity influences the molecule's dipole moment and its interactions with polar matrices and biological targets.

Furthermore, the C-Si bond can act as a sigma-donor in hyperconjugative interactions. The σ(C-Si) orbitals can donate electron density into adjacent empty orbitals, such as the σ(C-H) or σ(C-C) antibonding orbitals. This can influence the conformation and reactivity of the molecule.

The Si-C(methyl) Bond

The bonds between the silicon atom and the two methyl groups are also of significant interest. The rotational barrier around the Si-C(methyl) bond is generally lower than that of a C-C(methyl) bond, allowing for greater conformational flexibility of the methyl groups.

Diagram 2: Key Bonding Interactions

A diagram illustrating the relationship between the molecular structure and key bonding features in this compound.

Spectroscopic Characterization: A Window into the Molecular Structure

While a complete, detailed spectroscopic analysis of this compound is not extensively published, we can predict its key spectral features based on known data for similar compounds. Experimental spectra for this compound are available in databases such as SpectraBase, confirming its characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the conformational rigidity of the chair form at room temperature, leading to distinct signals for axial and equatorial protons on the carbon atoms of the ring. The two methyl groups on the silicon atom would likely appear as a single sharp peak due to free rotation around the Si-C bonds. The chemical shifts of the ring protons would be influenced by their proximity and orientation relative to the silicon atom and the methyl groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the non-equivalent carbon atoms in the ring. The chemical shifts of the carbons alpha to the silicon (C2 and C6) would be significantly different from those of the other ring carbons. The two methyl carbons would give rise to a single signal.

-

²⁹Si NMR: Silicon NMR would provide a direct probe of the electronic environment of the silicon atom. A single resonance would be expected for this compound, and its chemical shift would be characteristic of a tetraalkylsilane within a cyclic system.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would be dominated by vibrational modes associated with the C-H and C-Si bonds.

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methylene and methyl groups.

-

Si-C stretching: Characteristic absorptions for Si-C stretching vibrations are typically found in the 600-800 cm⁻¹ region.

-

CH₂ and CH₃ deformations: Bending and scissoring vibrations of the methylene and methyl groups would appear in the 1200-1500 cm⁻¹ region.

-

Ring vibrations: The vibrations of the silacyclohexane ring would give rise to a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹).

Experimental and Computational Methodologies

The understanding of the molecular structure and bonding of this compound and related compounds is derived from a combination of experimental techniques and computational modeling.

Experimental Protocols

-

Gas-Phase Electron Diffraction (GED): This technique is a powerful tool for determining the precise molecular geometry of volatile compounds in the gas phase, free from intermolecular interactions. It provides accurate measurements of bond lengths, bond angles, and dihedral angles.

-

X-ray Crystallography: For solid derivatives of silacyclohexane, X-ray crystallography can provide a detailed three-dimensional structure of the molecule in the crystalline state.

-

NMR and IR Spectroscopy: As discussed above, these techniques provide crucial information about the connectivity and functional groups within the molecule, and can also be used to study conformational dynamics.

Computational Workflows

-

Ab Initio and Density Functional Theory (DFT) Calculations: High-level quantum mechanical calculations are essential for predicting molecular geometries, vibrational frequencies, and electronic properties with high accuracy. These methods provide insights into the nature of chemical bonds and intermolecular interactions.

-

Force Field Calculations (Molecular Mechanics): While less accurate than quantum mechanical methods, force field calculations are computationally less expensive and are particularly useful for exploring the conformational landscape of flexible molecules and for performing molecular dynamics simulations.

Diagram 3: Workflow for Structural Elucidation

A flowchart illustrating the complementary experimental and computational approaches used to study the structure and bonding of molecules like this compound.

Conclusion and Future Directions

This compound, while a simple molecule, encapsulates the fundamental principles that differentiate organosilicon chemistry from traditional organic chemistry. Its modified chair conformation, the unique electronic nature of the C-Si bond, and the altered conformational energetics of its derivatives provide a rich platform for the design of novel therapeutic agents and advanced materials.

While this guide has synthesized the current understanding of this compound's molecular structure and bonding based on theoretical studies and analogies to related compounds, a definitive experimental determination of its gas-phase structure would be a valuable contribution to the field. Furthermore, detailed computational studies employing modern, high-level theoretical methods would provide a more refined picture of its electronic structure and conformational dynamics.

For researchers in drug development, the key takeaway is that the introduction of a 1,1-dimethylsilyl group into a cyclic scaffold is not a trivial substitution for a gem-dimethyl carbon center. The resulting changes in geometry, polarity, and metabolic stability must be carefully considered and can be rationally exploited to fine-tune the properties of a lead compound. As our understanding of the subtle yet profound effects of silicon incorporation continues to grow, so too will our ability to harness these properties for the creation of next-generation molecules with enhanced performance.

References

-

SpectraBase. This compound. [Link] (accessed Jan 20, 2026).

Sources

spectroscopic data (NMR, IR, Mass Spec) of 1,1-dimethylsilacyclohexane

An In-Depth Guide to the Spectroscopic Characterization of 1,1-Dimethylsilacyclohexane

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of this compound (CAS No. 4040-74-8)[1]. Aimed at researchers, chemists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide moves beyond simple data presentation, offering insights into the causal relationships between molecular structure and spectral features. It establishes a framework for using these techniques as a self-validating system to confirm the identity, purity, and structural integrity of this important organosilicon compound.

Introduction: The Molecular Blueprint

This compound is a saturated heterocyclic compound where a methylene group in the cyclohexane ring is replaced by a dimethylsilyl group. This substitution imparts unique chemical and physical properties, making it a valuable building block in organosilicon chemistry and materials science. Accurate and unambiguous characterization is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this. By combining NMR (¹H, ¹³C, ²⁹Si), IR, and MS, we can map the molecular framework, identify functional groups, and confirm the compound's exact mass and fragmentation behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR provides a complete picture of the molecule's core structure.

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a direct look at the unique carbon environments within the molecule. Due to the molecule's symmetry, we expect to see four distinct signals: one for the two equivalent methyl carbons, and one for each pair of equivalent methylene carbons in the ring (C2/C6, C3/C5, and C4).

Expertise & Causality: The silicon atom exerts a significant influence on the chemical shifts of adjacent carbons. Carbons directly bonded to silicon (α-carbons) are deshielded compared to a typical alkane, while the effect lessens with distance (β and γ carbons). This predictable electronic effect is a key diagnostic feature.

Table 1: Experimental ¹³C NMR Chemical Shift Data

| Carbon Atom(s) | Chemical Shift (δ, ppm) | Rationale for Assignment |

|---|---|---|

| Si-C H₃ | -2.1 | Shielded signal characteristic of methyl groups on a silicon atom. |

| C2 / C6 (α) | 16.5 | Methylene carbons directly attached to the silicon atom. |

| C4 (γ) | 27.8 | Methylene carbon furthest from the silicon atom, resembling a typical alkane environment. |

| C3 / C5 (β) | 29.2 | Methylene carbons beta to the silicon atom. |

Data sourced from SpectraBase, acquired in Chloroform-d with TMS as reference[2].

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the different types of protons and their connectivity. We anticipate four distinct signals corresponding to the protons on the silicon-bound methyl groups and the three pairs of methylene groups in the ring.

Expertise & Causality: The electronegativity and magnetic environment of the silicon atom cause protons closer to it (α-protons on C2/C6) to be more shielded (appear at a lower ppm value) than typical alkane protons. Protons further away (β and γ) will have chemical shifts that approach standard alkane values (~1.4-1.5 ppm).

Table 2: Predicted ¹H NMR Spectral Data

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Si-CH ₃ | ~0.0 - 0.1 | Singlet (s) | 6H |

| α-H (on C2, C6) | ~0.5 - 0.7 | Triplet (t) | 4H |

| γ-H (on C4) | ~1.4 - 1.6 | Quintet (quin) | 2H |

| β-H (on C3, C5) | ~1.5 - 1.7 | Multiplet (m) | 4H |

Note: These are predicted values based on established organosilicon NMR principles. Exact values may vary with solvent and instrument conditions.

²⁹Si NMR Spectroscopy: The Heteroatom Core

²⁹Si NMR is a specialized technique essential for characterizing organosilicon compounds, providing direct information about the silicon atom's chemical environment.

Expertise & Causality: The ²⁹Si nucleus has a low natural abundance (4.7%) and a relatively low gyromagnetic ratio, making it less sensitive than ¹H or ¹³C.[3][4] Consequently, acquiring a ²⁹Si spectrum often requires longer experiment times or the use of sensitivity-enhancement techniques like DEPT. The chemical shift is highly dependent on the substituents attached to the silicon. For a tetraalkylsilane like this compound, the shift is expected in a specific upfield region relative to the standard, tetramethylsilane (TMS).

Table 3: Predicted ²⁹Si NMR Chemical Shift Data

| Silicon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Si (CH₃)₂(CH₂)₂ | +5 to +15 | Typical range for silicon atoms in a six-membered ring with two alkyl substituents.[5] |

Note: This is a predicted value. The reference standard is TMS at δ = 0.0 ppm.

Infrared (IR) Spectroscopy: Molecular Vibrations

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, serving as a powerful tool for functional group identification. The spectrum of this compound is characterized by vibrations of its alkane framework and the distinctive Si-C bonds.

Expertise & Causality: The presence of the Si(CH₃)₂ group gives rise to several characteristic and reliable absorption bands. A strong, sharp band around 1250 cm⁻¹ is a hallmark of the symmetric C-H deformation of a Si-CH₃ group. Additionally, a strong band or pair of bands between 860-750 cm⁻¹ corresponds to the Si-C stretch and CH₃ rock, confirming the presence of the dimethylsilyl moiety.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2950 - 2850 | Strong | C-H stretching (methyl and methylene groups)[6] |

| ~1450 | Medium | CH₂ scissoring (bending) |

| ~1250 | Strong, Sharp | Si-CH₃ symmetric deformation (umbrella mode) |

| ~840 & ~750 | Strong | Si-C stretch and CH₃ rocking |

Note: These are characteristic absorption ranges for the specified functional groups.

Mass Spectrometry (MS): Fragmentation & Confirmation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound via the molecular ion (M⁺) and its fragmentation pattern, which acts as a molecular fingerprint.

Expertise & Causality: Organosilicon compounds exhibit highly characteristic fragmentation patterns. A dominant process is the α-cleavage, involving the loss of an alkyl group from the silicon atom. For this compound, the loss of a methyl radical (•CH₃, mass 15) is exceptionally favorable because it results in a stable, silicon-centered cation (a silicenium ion). This [M-15]⁺ fragment is often the most abundant ion in the spectrum (the base peak).

Table 5: Major Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 128 | [C₇H₁₆Si]⁺ | Molecular Ion (M⁺) |

| 113 | [C₆H₁₃Si]⁺ | Base Peak, [M - CH₃]⁺ |

| 85 | [C₄H₉Si]⁺ | [M - CH₃ - C₂H₄]⁺ |

| 59 | [C₂H₇Si]⁺ | [(CH₃)₂SiH]⁺ |

Data sourced from SpectraBase[7].

Caption: Primary fragmentation pathway of this compound.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the acquisition of spectroscopic data must follow robust, standardized protocols. The combination of these methods provides a self-validating system where the structural features suggested by one technique are confirmed by the others.

Methodologies

-

Sample Preparation: The compound (a liquid at room temperature) is dissolved in a deuterated solvent (e.g., CDCl₃) for NMR analysis. Tetramethylsilane (TMS) is added as an internal standard for ¹H, ¹³C, and ²⁹Si chemical shift referencing (δ = 0.0 ppm). For IR, a thin film of the neat liquid is placed between two KBr plates. For GC-MS, a dilute solution in a volatile solvent (e.g., dichloromethane) is prepared.

-

NMR Spectroscopy: Spectra are acquired on a high-field spectrometer (e.g., 400 MHz for ¹H). ¹³C and ²⁹Si spectra are typically recorded with broadband proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.

-

FTIR Spectroscopy: The spectrum is obtained using a Fourier Transform Infrared spectrometer, typically scanning from 4000 to 400 cm⁻¹. An air background is subtracted from the sample spectrum.

-

Mass Spectrometry: The sample is introduced via Gas Chromatography (GC) into an Electron Ionization (EI) source, typically operating at 70 eV. Fragments are separated by a quadrupole or time-of-flight (TOF) mass analyzer.

Caption: Integrated workflow for spectroscopic structural validation.

Conclusion

The structural identity of this compound is unequivocally confirmed through the collective evidence provided by NMR, IR, and mass spectrometry. The ¹³C NMR spectrum validates the presence of four unique carbon environments[2]. Mass spectrometry confirms the molecular weight of 128.29 g/mol and shows a characteristic and dominant [M-15]⁺ base peak at m/z 113, which is a definitive feature of a dimethylsilyl group[7]. While experimental ¹H, IR, and ²⁹Si spectra were not available for direct citation, their predicted features—including the shielded Si-CH₃ protons, the characteristic Si-C IR vibrations, and the expected ²⁹Si chemical shift—are fully consistent with the known structure and serve as a predictive model for analysis. This multi-faceted spectroscopic signature provides a robust and reliable method for the positive identification and quality assessment of this compound in any research or development setting.

References

-

SpectraBase. This compound - Mass Spectrum (GC). Wiley-VCH GmbH. Available at: [Link]

-

SpectraBase. This compound - 13C Nuclear Magnetic Resonance (NMR) Spectrum. Wiley-VCH GmbH. Available at: [Link]

-

NIST Chemistry WebBook. Cyclohexane, 1,1-dimethyl-. Available at: [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of Sheffield. (29Si) Silicon NMR. Available at: [Link]

-

ResearchGate. Typical 29 Si NMR Chemical Shifts. Available at: [Link]

-

Kinrade, S. D., et al. (2002). (29)Si NMR Shifts and Relative Stabilities Calculated for Hypercoordinated Silicon-Polyalcohol Complexes: Role in Sol-Gel and Biogenic Silica Synthesis. Inorganic Chemistry, 41(4), 748–756. Available at: [Link]

-

Knight, C. T. G., et al. (2002). Measurement of Dilute 29Si Species in Solution Using a Large Volume Coil and DEFT NMR. Analytical Chemistry, 74(3), 511–515. Available at: [Link]

-

ResearchGate. The 29 Si NMR chemical shifts of selected chemical species. Available at: [Link]

Sources

- 1. 1,1-DIMETHYL-1-SILACYCLOHEXANE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. spectrabase.com [spectrabase.com]

- 3. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]

- 4. rsc.org [rsc.org]

- 5. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Cyclohexane, 1,1-dimethyl- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

The Silacyclohexanes: A Journey from Discovery to Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The introduction of a silicon atom into a carbocyclic framework has profound effects on the molecule's physicochemical and biological properties. Among the various classes of silicon-containing heterocycles, silacyclohexanes have emerged as a particularly intriguing scaffold. Their unique conformational behavior, distinct from their all-carbon counterparts, and their growing applications in medicinal chemistry and materials science have cemented their importance in modern chemical research. This guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for silacyclohexane compounds, offering insights for both seasoned researchers and newcomers to the field.

The Dawn of Silacyclohexane Chemistry: Early Syntheses and Foundational Discoveries

The story of silacyclohexanes is intrinsically linked to the broader history of organosilicon chemistry. The first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863.[1][2] However, it would take several decades before chemists turned their attention to cyclic silicon-containing molecules.

While the exact first synthesis of the parent, unsubstituted silacyclohexane is a matter of historical nuance, the pioneering work of Russian chemists N. S. Nametkin, A. V. Topchiev, and their collaborators in the mid-20th century laid the crucial groundwork. Their investigations into the synthesis of silicon hydrocarbons included the preparation of substituted silacyclohexanes. A foundational method that emerged from this era was the reductive cyclization of 1,5-dihalopentanes with a silicon halide.

A classic approach to forming the silacyclohexane ring involves the reaction of 1,5-dibromopentane with a dichlorosilane in the presence of a reducing agent, typically an alkali metal like sodium or lithium. This reaction proceeds via a Wurtz-type coupling mechanism.

Experimental Protocol: Classical Synthesis of a Substituted Silacyclohexane

This protocol is a representative example of the early methods used to synthesize silacyclohexane derivatives.

Objective: To synthesize 1,1-dimethylsilacyclohexane from 1,5-dibromopentane and dichlorodimethylsilane.

Materials:

-

1,5-dibromopentane

-

Dichlorodimethylsilane

-

Sodium metal dispersion in an inert solvent (e.g., toluene)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Inert gas atmosphere (e.g., argon or nitrogen)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is thoroughly dried and purged with an inert gas.

-

Reagent Addition: A dispersion of sodium metal in the chosen inert solvent is placed in the reaction flask. A solution of 1,5-dibromopentane and dichlorodimethylsilane in anhydrous diethyl ether or THF is added to the dropping funnel.

-

Reaction Initiation and Progression: The solution of the dibromide and dichlorosilane is added dropwise to the stirred sodium dispersion at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling to control the rate.

-

Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred at reflux for several hours to ensure complete reaction. The mixture is then cooled to room temperature, and any remaining sodium is carefully quenched by the slow addition of a proton source, such as isopropanol or ethanol.

-

Workup and Isolation: The reaction mixture is filtered to remove the sodium bromide salts. The filtrate is then washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation.

-

Purification: The crude product is purified by fractional distillation to yield the this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical as organometallic intermediates and sodium metal are highly reactive towards oxygen and moisture.

-

Anhydrous Solvents: Water would react with the sodium metal and the organometallic intermediates, preventing the desired cyclization.

-

Sodium Dispersion: Using a high-surface-area dispersion of sodium increases the rate of the reaction.

-

Controlled Addition: Dropwise addition is necessary to manage the exothermic nature of the Wurtz coupling reaction.

The Evolution of Synthetic Methodologies

The early synthetic routes, while foundational, often required harsh reaction conditions and were limited in their functional group tolerance. Over the decades, significant advancements have been made in the synthesis of silacyclohexanes, offering milder conditions, greater efficiency, and broader applicability.

Grignard-Based Approaches

The use of Grignard reagents, a cornerstone of organometallic chemistry championed by chemists like Henry Gilman, provided an alternative to the Wurtz reaction.[3] The di-Grignard reagent of 1,5-dibromopentane can be prepared and subsequently reacted with a dichlorosilane to form the silacyclohexane ring.[4]

Hydrosilylation Strategies

Intramolecular hydrosilylation of δ,ε-unsaturated silanes has emerged as a powerful and atom-economical method for constructing the silacyclohexane ring. This reaction, typically catalyzed by transition metals such as platinum or rhodium, involves the addition of a Si-H bond across a carbon-carbon double bond.

Ring-Closing Metathesis (RCM)

Olefin metathesis has revolutionized the synthesis of cyclic compounds, and silacyclohexenes are no exception. Diene-containing silanes can undergo RCM using ruthenium-based catalysts to form the unsaturated six-membered ring, which can then be hydrogenated to the corresponding silacyclohexane.

Modern Transition-Metal Catalyzed Cyclizations

More recent developments have focused on transition-metal-catalyzed C-H activation and cross-coupling reactions to forge the silacyclohexane framework, offering novel and efficient pathways to these valuable compounds.

Diagram: Evolution of Silacyclohexane Synthesis

Caption: Key advancements in the synthetic routes to silacyclohexanes.

Unveiling the Unique Conformation of Silacyclohexanes

A defining feature of silacyclohexanes is their distinct conformational behavior compared to their all-carbon analogs. The groundwork for understanding the three-dimensional structure of cyclic molecules was laid by Hermann Sachse in 1890, who first proposed the chair and boat conformations for cyclohexane.[5] This work was later expanded upon and popularized by Derek Barton in the mid-20th century, leading to the establishment of the field of conformational analysis.[2][6]

While cyclohexane overwhelmingly prefers a chair conformation with substituents favoring the equatorial position to minimize steric strain, the introduction of a silicon atom into the ring alters these preferences significantly.

Key Conformational Differences:

-

Ring Puckering: The C-Si-C bond angle in the silacyclohexane ring is smaller than the C-C-C angle in cyclohexane, and the Si-C bonds are longer than C-C bonds. This leads to a more puckered and flexible ring system.

-

Axial vs. Equatorial Preferences: Due to the longer Si-C bonds and the different electronic environment around the silicon atom, the energetic preference for a substituent to be in the equatorial position is often less pronounced in silacyclohexanes than in cyclohexanes. In some cases, an axial orientation may even be favored.

-

Lower Ring Inversion Barrier: The greater flexibility of the silacyclohexane ring results in a lower energy barrier for the interconversion between chair conformations.

These conformational subtleties are not merely academic curiosities; they have profound implications for the reactivity and biological activity of silacyclohexane-containing molecules. The precise spatial arrangement of substituents, dictated by the ring's conformation, can dramatically influence how a molecule interacts with a biological target such as an enzyme or a receptor.

Table: Comparison of Cyclohexane and Silacyclohexane Conformational Properties

| Property | Cyclohexane | Silacyclohexane | Rationale for Difference |

| Preferred Conformation | Chair | Chair | Both six-membered rings adopt a chair to minimize torsional strain. |

| Ring Inversion Barrier | ~10-11 kcal/mol | ~5-6 kcal/mol | Longer Si-C bonds and smaller C-Si-C angles lead to a more flexible ring. |

| Substituent Preference | Strongly Equatorial | Less Pronounced Equatorial (or even Axial) | The longer Si-C bonds reduce 1,3-diaxial interactions, and electronic factors can influence stability. |

The Modern Era: Silacyclohexanes in Drug Discovery and Beyond

The unique properties of the silacyclohexane scaffold have captured the attention of medicinal chemists and materials scientists. The replacement of a carbon atom with silicon can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making silacyclohexanes attractive building blocks in drug design.

The ability to fine-tune the steric and electronic properties of a molecule by incorporating a silacyclohexane ring offers a powerful tool for optimizing lead compounds in drug discovery programs. Furthermore, the distinct conformational preferences of silacyclohexanes can be exploited to control the three-dimensional shape of a molecule, potentially leading to enhanced potency and selectivity.

Beyond the realm of medicine, silacyclohexane derivatives are being explored for applications in materials science, for example, as precursors to silicon-containing polymers and as components of liquid crystals.

Conclusion and Future Outlook

From their initial, challenging syntheses to their current role as sophisticated building blocks in modern chemistry, silacyclohexane compounds have undergone a remarkable journey of discovery and development. The evolution of synthetic methodologies has made these fascinating molecules more accessible, paving the way for a deeper understanding of their unique conformational behavior and a broader exploration of their applications. As our ability to precisely control the synthesis and structure of organosilicon compounds continues to advance, the future for silacyclohexanes in drug discovery, materials science, and beyond looks brighter than ever.

References

-

Barton, D. H. R. The Principles of Conformational Analysis. Nobel Lecture, December 11, 1969. Available at: [Link]

- Friedel, C.; Crafts, J. M. Compt. Rend.1863, 56, 592-594.

- Sachse, H. Ber. Dtsch. Chem. Ges.1890, 23, 1363-1370.

-

Historical Background to Conformational analysis. Imperial College London. Available at: [Link]

-

LibreTexts Chemistry. 3.3: Conformations of cyclic organic molecules. Available at: [Link]

- Nametkin, N. S.; Topchiev, A. V.; Kartasheva, L. I. Doklady Akademii Nauk SSSR1953, 93, 831-834.

- Vdovin, V. M.; Nametkin, N. S.; Grinberg, P. L. Izvestiya Akademii Nauk SSSR, Otdelenie Khimicheskikh Nauk1963, 1507-1509.

- West, R. J. Chem. Educ.1980, 57, 165-169.

- Gilman, H.; Jones, R. G.; Woods, L. A. J. Am. Chem. Soc.1952, 74, 3307-3309.

-

StudySmarter. Conformational Analysis of Cyclohexane. Available at: [Link]

- Shainyan, B. A. Molecules2019, 24, 3456.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Applications of 1,5-Dibromopentane in Chemical Synthesis. Available at: [Link]

Sources

A Technical Guide to the Theoretical and Computational Analysis of 1,1-Dimethylsilacyclohexane

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 1,1-dimethylsilacyclohexane. As a fundamental scaffold in silicon-containing bioactive molecules and materials, a thorough understanding of its conformational landscape, structural parameters, and spectroscopic properties is paramount. This document delineates the key differences between silacyclohexanes and their carbocyclic analogs, outlines detailed protocols for computational analysis, and presents a framework for validating theoretical data against experimental results. The content herein is designed to empower researchers to leverage computational chemistry for the rational design and development of novel organosilicon compounds.

Introduction: The Significance of this compound

The incorporation of silicon into cyclic organic frameworks has emerged as a powerful strategy in medicinal chemistry and materials science. The replacement of a carbon atom with silicon in a cyclohexane ring to form a silacyclohexane moiety imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and bond geometries. This compound serves as a foundational model for understanding the conformational behavior of more complex Si,Si-disubstituted silacyclohexanes.[1]

Computational and theoretical studies are indispensable for elucidating the nuanced structural and energetic properties of such molecules.[1] These methods provide a granular view of the conformational preferences and the underlying electronic and steric effects that govern them. This guide will delve into the practical application of these computational techniques.

Conformational Landscape: Beyond the Carbon Copy

While the chair conformation remains the most stable for silacyclohexanes, the introduction of a silicon atom induces significant geometric changes compared to cyclohexane.[2][3] The longer Si-C bonds and smaller C-Si-C bond angles lead to a flattening of the ring at the silicon position.[2][3]

For this compound, the primary conformational equilibrium is between two chair forms, analogous to its carbon counterpart, 1,1-dimethylcyclohexane. In each chair conformation, one methyl group occupies an axial position while the other is equatorial. Due to the symmetry of the gem-dimethyl substitution, these two chair conformers are degenerate.

However, the energetic landscape of substituted silacyclohexanes can differ significantly from that of their cyclohexane analogues. Theoretical calculations, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are crucial for accurately predicting these conformational energies.[1]

Diagram: Conformational Equilibrium of this compound

Caption: Ring-flipping interconversion between the two degenerate chair conformations of this compound.

Computational Methodology: A Practical Protocol

The following section outlines a robust computational workflow for the theoretical investigation of this compound. This protocol is designed to yield accurate predictions of its geometry, vibrational frequencies, and NMR spectra.

Geometry Optimization

The first step in any computational analysis is to determine the lowest energy structure of the molecule.

Protocol: Geometry Optimization of this compound

-

Initial Structure Generation: Construct the this compound molecule in a molecular modeling program.

-

Choice of Theoretical Level:

-

Method: Density Functional Theory (DFT) is a computationally efficient and accurate method for this purpose. The B3LYP functional is a widely used and reliable choice.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good balance between accuracy and computational cost for geometry optimizations.

-

-

Software and Keywords: In a computational chemistry package like Gaussian, the input file would include the following keywords: #p B3LYP/6-31G(d,p) opt freq

-

opt: Requests a geometry optimization.

-

freq: Calculates vibrational frequencies at the optimized geometry to confirm it is a true minimum.

-

-

Execution and Analysis: Run the calculation and verify that the optimization has converged and that there are no imaginary frequencies, confirming a local minimum on the potential energy surface.

Vibrational Spectroscopy

Computational vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra.

Protocol: Calculation of Vibrational Spectra

-

Prerequisite: A successfully optimized geometry with calculated frequencies.

-

Theoretical Level: The same level of theory used for the geometry optimization (e.g., B3LYP/6-31G(d,p)) is typically sufficient for vibrational frequency calculations.

-

Analysis:

-

The output of the freq calculation will provide the vibrational frequencies and their corresponding IR and Raman intensities.

-

It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data. This accounts for the anharmonicity of vibrations and the approximate nature of the theoretical method.

-

NMR Spectroscopy

The prediction of NMR chemical shifts is a crucial step in validating a computed structure and aiding in the assignment of experimental spectra.

Protocol: Calculation of NMR Spectra

-

Prerequisite: A successfully optimized geometry.

-

Theoretical Level:

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.

-

Functional and Basis Set: A functional such as mPW1PW91 with a larger basis set like 6-311+G(2d,p) often provides more accurate chemical shift predictions.

-

-

Software and Keywords: The Gaussian input for a GIAO NMR calculation would look like this: #p mPW1PW91/6-311+G(2d,p) NMR=GIAO

-

Referencing: The calculated isotropic shielding values must be referenced to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. The chemical shift is then calculated as: δsample = σTMS - σsample

Diagram: Computational Workflow for this compound

Caption: A typical workflow for the computational study of this compound.

Structural Parameters and Spectroscopic Data: A Comparative Analysis

The following tables present a comparison of expected structural parameters and a guide for interpreting the spectroscopic data for this compound.

Table 1: Key Geometric Parameters of the Silacyclohexane Ring

| Parameter | Typical Value (Silacyclohexane) | Typical Value (Cyclohexane) |

| Si-C Bond Length | ~1.89 Å | - |

| C-C Bond Length | ~1.55 Å | ~1.54 Å |

| C-Si-C Bond Angle | ~104° | - |

| Si-C-C Bond Angle | ~111° | - |

| C-C-C Bond Angle | ~114° | ~111° |

Note: These are generalized values; specific values for this compound will be obtained from the geometry optimization.[3]

Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm)[4] |

| C2 / C6 | To be calculated | 16.3 |

| C3 / C5 | To be calculated | 28.5 |

| C4 | To be calculated | 18.0 |

| Methyl Carbons | To be calculated | -2.7 |

Note: The predicted chemical shifts are to be filled in after performing the GIAO NMR calculations as outlined in the protocol. The experimental data serves as a benchmark for the accuracy of the chosen computational method.

Thermodynamic Properties

Computational chemistry also allows for the calculation of important thermodynamic properties. The output of a frequency calculation provides the necessary data to determine the enthalpy, entropy, and Gibbs free energy of the molecule at a given temperature. These values are crucial for understanding the stability of different conformers and predicting reaction equilibria.

Conclusion

This technical guide has provided a comprehensive framework for the theoretical and computational investigation of this compound. By following the outlined protocols, researchers can obtain reliable data on the conformational preferences, structural parameters, and spectroscopic properties of this important molecule. The integration of computational chemistry into the research workflow is essential for accelerating the discovery and development of novel silicon-based compounds with applications in medicine and materials science.

References

-

Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. (2017). PMC. [Link]

-

1-Dimethylamino-1-silacyclohexane: Synthesis, molecular structure and conformational behavior by gas-phase electron diffraction, Raman spectroscopy and detailed quantum chemical calculations. (2019). University of Iceland. [Link]

-

Recent Advances in the Synthesis of Silacyclic Compounds. (n.d.). The University of Osaka Institutional Knowledge Archive: OUKA. [Link]

-

MOLECULAR STRUCTURES OF SILACYCLOHEXANE AND SILACYCLOPENTANE AS DETERMINED BY GAS PHASE ELECTRON DIFFRACTION. (n.d.). Sci-Hub. [Link]

-

Molecular structures of silacyclohexane and silacyclopentane as determined by gas phase electron diffraction. (1979). Journal of Molecular Structure. [Link]

-

This compound - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

Sources